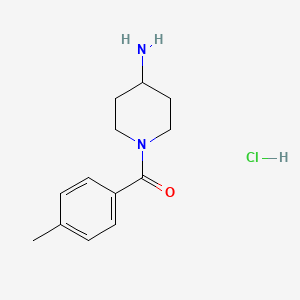1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride
CAS No.: 1158307-50-6
Cat. No.: VC7166192
Molecular Formula: C13H19ClN2O
Molecular Weight: 254.76
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1158307-50-6 |
|---|---|
| Molecular Formula | C13H19ClN2O |
| Molecular Weight | 254.76 |
| IUPAC Name | (4-aminopiperidin-1-yl)-(4-methylphenyl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O.ClH/c1-10-2-4-11(5-3-10)13(16)15-8-6-12(14)7-9-15;/h2-5,12H,6-9,14H2,1H3;1H |
| Standard InChI Key | VLOGVAKRGAOZFX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Formula
1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride has the molecular formula C₁₃H₁₉ClN₂O, with a molecular weight of 254.756 g/mol . The structure consists of a piperidine ring substituted at the 1-position with a 4-methylbenzoyl group and at the 4-position with an amine group, which is protonated as a hydrochloride salt (Figure 1). The exact mass of the compound is 254.119 g/mol, and its topological polar surface area (PSA) is 46.33 Ų, indicating moderate solubility in polar solvents .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉ClN₂O | |
| Molecular Weight | 254.756 g/mol | |
| Exact Mass | 254.119 g/mol | |
| Topological PSA | 46.33 Ų | |
| LogP (Partition Coeff.) | 2.998 | |
| HS Code | 2933399090 |
Synthesis and Manufacturing
Cyanohydrin Intermediate Approach
A patent by Google Patents (US20040171837A1) outlines a four-step synthesis for 4-methylamino-4-phenylpiperidine, which shares structural similarities with the target compound . Adapting this method, the synthesis could involve:
-
Formation of a cyanohydrin intermediate from 1-benzyl-4-piperidone using potassium cyanide .
-
Reaction with a protected amine (e.g., N-benzylmethylamine) to yield a 4-cyano-4-alkylaminopiperidine intermediate .
-
Grignard reaction with a methylbenzoyl-containing organomagnesium reagent to introduce the 4-methylbenzoyl group .
-
Deprotection and salt formation via catalytic hydrogenation or acid treatment to yield the hydrochloride salt .
Key Reaction Conditions
-
Step 1: Conducted in toluene/water at 45°C with potassium cyanide .
-
Step 2: Requires anhydrous magnesium sulfate to absorb water, facilitating the amine reaction .
-
Step 3: Phenylmagnesium bromide in toluene/methyl tert-butyl ether at 15°C .
-
Step 4: Hydrogenation over Pd/C catalyst in methanol/water .
Challenges in Industrial Scaling
The patent highlights challenges in industrial applications, such as prolonged reaction times (e.g., three-day refluxes) and the use of moisture-sensitive reagents like phenyllithium . These issues may also apply to the synthesis of 1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride, necessitating optimized protocols for large-scale production.
Physicochemical Properties
Solubility and Stability
Future Perspectives
Research Priorities
-
Pharmacological Profiling: Evaluate affinity for NK₁, NK₂, and NK₃ receptors.
-
Synthetic Optimization: Develop one-pot reactions to reduce step count and improve yield.
-
Stability Studies: Assess degradation pathways under accelerated storage conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume